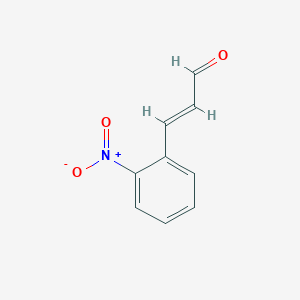

2-Nitrocinnamaldéhyde

Vue d'ensemble

Description

Applications De Recherche Scientifique

Key Properties:

- Molecular Formula : CHNO

- Molecular Weight : 179.16 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents like ethanol and chloroform

Antimicrobial Activity

Recent studies have shown that 2-nitrocinnamaldehyde exhibits antimicrobial properties against various pathogens. It has been demonstrated to inhibit the production of virulence factors in Vibrio species, which are significant pathogens in aquaculture and human health.

Case Study:

A study evaluated the QS (quorum sensing) inhibitory activity of 2-nitrocinnamaldehyde against Vibrio anguillarum. Results indicated a reduction in biofilm formation and protease production, suggesting its potential as an antimicrobial agent .

Chemosensors

2-Nitrocinnamaldehyde has been utilized in the development of chemosensors for detecting anions such as fluoride and cyanide. These sensors provide colorimetric changes that can be observed visually, making them useful for environmental monitoring.

Data Table: Chemosensor Performance

| Probe | Anion Detected | Color Change | Detection Limit |

|---|---|---|---|

| 1 | Fluoride | Colorless to Red | 1 × 10⁻² M |

| 2 | Cyanide | Colorless to Dark Red | 1 × 10⁻² M |

The probes demonstrated significant selectivity and sensitivity towards specific anions, showcasing the practical applications of 2-nitrocinnamaldehyde in sensor technology .

Polymer Chemistry

2-Nitrocinnamaldehyde is also used in synthesizing conducting polymers, such as poly(pyrrole-co-2-nitrocinnamaldehyde), which have applications in solar cells and electronic devices.

Case Study:

Research on poly(pyrrole-co-2-nitrocinnamaldehyde) highlighted its solubility in common organic solvents and its potential for use in photovoltaic applications. The copolymer exhibited favorable electrical properties, making it a candidate for future energy-harvesting technologies .

Photocatalysis

The compound has been investigated for its photocatalytic properties, particularly in isomerization reactions under light exposure. Studies indicate that it can facilitate energy transfer processes effectively, which are crucial for various synthetic applications.

Case Study:

A recent study explored the energy transfer photocatalytic (E) to (Z) isomerization of 2-nitrocinnamaldehyde using a low-cost 3D-printed photoreactor. The findings suggest high adaptability for industrial applications, highlighting its role in innovative chemical processes .

Mécanisme D'action

Target of Action

It has been reported that cinnamaldehyde, a related compound, can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .

Mode of Action

It is known that nitro compounds can undergo reduction to form reactive intermediates, which can then interact with cellular targets

Biochemical Pathways

2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid, which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . This suggests that 2-Nitrocinnamaldehyde may affect biochemical pathways related to the synthesis of indole and its derivatives.

Pharmacokinetics

It has been suggested that the compounds synthesized from 2-nitrocinnamaldehyde have good pharmacokinetic and physicochemical properties .

Result of Action

It has been suggested that the compounds synthesized from 2-nitrocinnamaldehyde show significant urease inhibitions .

Action Environment

It is known that the compound is slightly soluble in water and has a melting point of 124 to 126 °c , which suggests that its action may be influenced by factors such as temperature and solvent conditions.

Analyse Biochimique

Biochemical Properties

It is known that 2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid, which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . This suggests that 2-Nitrocinnamaldehyde may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Molecular Mechanism

It is known that 2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid

Metabolic Pathways

It is known that 2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid

Méthodes De Préparation

2-Nitrocinnamaldehyde can be synthesized through several methods:

Nitration of Cinnamaldehyde: This method involves dissolving cinnamaldehyde in a solution of acetic anhydride in acetic acid, followed by the addition of a stoichiometric amount of concentrated nitric acid at 0–5°C.

Nitration via Acidification: Another method involves the nitration of cinnamaldehyde via acidification of a nitrate salt with sulfuric acid.

Condensation Reaction: 2-Nitrocinnamaldehyde can also be prepared by reacting 2-nitrobenzaldehyde with acetaldehyde in a condensation reaction.

Analyse Des Réactions Chimiques

2-Nitrocinnamaldehyde undergoes various chemical reactions:

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group.

Common reagents and conditions used in these reactions include nitric acid for nitration, sulfuric acid for acidification, and various reducing agents for the reduction of the nitro group. Major products formed from these reactions include 2-nitrocinnamic acid and indole derivatives .

Comparaison Avec Des Composés Similaires

2-Nitrocinnamaldehyde can be compared with other similar compounds such as:

4-Nitrocinnamaldehyde: Similar in structure but with the nitro group at the para position.

4-Dimethylamino cinnamaldehyde: Contains a dimethylamino group instead of a nitro group.

2-Nitrobenzaldehyde: Lacks the cinnamaldehyde moiety but contains the nitro group at the ortho position.

The uniqueness of 2-nitrocinnamaldehyde lies in its specific arrangement of the nitro group and the cinnamaldehyde moiety, which imparts distinct chemical reactivity and applications .

Activité Biologique

2-Nitrocinnamaldehyde is a compound derived from cinnamaldehyde, characterized by the presence of a nitro group at the second position of the cinnamaldehyde structure. This modification significantly influences its biological activity, making it a subject of interest in pharmacological research. This article will explore the biological activity of 2-nitrocinnamaldehyde, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

2-Nitrocinnamaldehyde (C₉H₉NO₃) is a yellow crystalline solid with a molecular weight of 179.17 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that 2-nitrocinnamaldehyde exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella enterica.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 2-Nitrocinnamaldehyde | 32 µg/mL |

| Cinnamaldehyde | 64 µg/mL |

| 4-Nitrocinnamaldehyde | 16 µg/mL |

In vitro tests demonstrated that 2-nitrocinnamaldehyde had a lower MIC compared to its parent compound, indicating enhanced antibacterial activity. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-Inflammatory Properties

The anti-inflammatory effects of 2-nitrocinnamaldehyde have been documented in various studies. It acts as an inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory pathways.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with 2-nitrocinnamaldehyde resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound was shown to inhibit NF-κB activation, leading to decreased expression of inflammatory mediators .

Anticancer Activity

The anticancer potential of 2-nitrocinnamaldehyde has been explored through various assays targeting different cancer cell lines. It has demonstrated cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via Bcl-2 family proteins |

| MCF-7 | 30 | Cell cycle arrest at G1 phase |

In these studies, the compound induced apoptosis characterized by increased levels of Bax and Bid proteins, leading to mitochondrial dysfunction and activation of caspases .

Propriétés

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSMELHEXDVEDE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-88-2, 66894-06-2 | |

| Record name | o-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066894062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1466-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-Nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y4RH8QTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.